2-Chlorophenylzinc iodide

Catalog No.
S1523297
CAS No.
148651-35-8
M.F
C6H4ClIZn
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenylzinc iodide

CAS Number

148651-35-8

Product Name

2-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NNTCIUUTIPRDJR-UHFFFAOYSA-M

SMILES

C1=CC=C([C-]=C1)Cl.[Zn+]I

Canonical SMILES

C1=CC=C([C-]=C1)Cl.[Zn+2].[I-]

2-Chlorophenylzinc iodide (CAS 148651-35-8) is a highly reactive organozinc halide, typically supplied as a 0.5 M solution in tetrahydrofuran (THF), utilized primarily as a carbon nucleophile in Negishi cross-coupling reactions[1]. Characterized by a highly polarized but relatively covalent carbon-zinc bond, it offers a distinct balance of nucleophilicity and functional group tolerance compared to traditional organolithium or Grignard reagents [2]. In procurement and process chemistry, this reagent is selected when synthesizing sterically hindered ortho-substituted biaryls or complex pharmaceutical intermediates where mild, base-free reaction conditions are strictly required to preserve sensitive moieties.

Attempting to substitute 2-chlorophenylzinc iodide with its direct Grignard analog (2-chlorophenylmagnesium bromide) frequently results in extensive biaryl homocoupling, drastically reducing the yield of the desired cross-coupled product and complicating downstream purification [1]. Conversely, substituting with 2-chlorophenylboronic acid for Suzuki coupling introduces different liabilities: ortho-substituted boronic acids are highly susceptible to protodeboronation under the basic conditions required for activation, and typically necessitate prolonged heating at 80–100 °C to overcome steric hindrance. The zinc iodide reagent avoids both failure modes, enabling rapid, base-free coupling at room temperature without generating significant homocoupled waste [1].

Suppression of Biaryl Homocoupling in Complex Cross-Couplings

In the synthesis of complex imidoyl chloride derivatives, cross-coupling with aromatic Grignard reagents yields poor results due to an extensive homocoupling side reaction that forms biaryls. Switching to a palladium-catalyzed Negishi coupling utilizing 2-chlorophenylzinc iodide completely suppresses this side reaction, delivering the target cross-coupled product in a 59% isolated yield within just 30 minutes at room temperature [1].

Evidence DimensionCross-coupling yield and side-product profile
Target Compound Data59% isolated yield, no significant homocoupling
Comparator Or BaselineAromatic Grignard reagents: Poor yields, extensive biaryl homocoupling
Quantified DifferenceComplete suppression of biaryl formation with high isolated yield
ConditionsCross-coupling with imidoyl chlorides at room temperature (30 min)

Eliminating homocoupling directly improves the atom economy of the process and removes the need for costly, labor-intensive chromatographic separations of structurally similar biaryl impurities.

Efficiency in sp2-sp3 Benzylation Reactions

Coupling aryl nucleophiles with sp3-hybridized alkyl or benzyl halides is historically challenging due to competing beta-hydride elimination and poor reactivity. However, under Rh(I)-dppf catalysis, 2-chlorophenylzinc iodide reacts smoothly with benzyl bromide to afford 2-chloro-1-benzylbenzene in a highly efficient 74% yield [1]. This demonstrates the reagent's superior transmetalation kinetics and stability when paired with transition metal catalysts for sp3-electrophile coupling.

Evidence DimensionBenzylation yield with sp3 electrophiles
Target Compound Data74% yield of 2-chloro-1-benzylbenzene
Comparator Or BaselineBaseline alkylation difficulty (often <20% yield or complete failure with standard organometallics)
Quantified DifferenceHigh-yielding (74%) direct sp2-sp3 coupling
ConditionsRh(I)-dppf catalyzed cross-coupling with benzyl bromide at 80 °C (24 h)

Provides a reliable, high-yielding procurement pathway for synthesizing diarylmethanes and related pharmaceutical scaffolds without relying on harsh Friedel-Crafts conditions.

Room-Temperature Kinetics vs. High-Temperature Boronic Acid Baselines

While standard Suzuki couplings with ortho-substituted boronic acids (like 2-chlorophenylboronic acid) typically require strong inorganic bases and elevated temperatures (80–100 °C) to overcome steric hindrance, 2-chlorophenylzinc iodide achieves complete conversion in just 30 minutes at room temperature [1]. This rapid, base-free kinetic profile is critical for parallel synthesis and the processing of highly functionalized, thermally sensitive substrates.

Evidence DimensionReaction time and required temperature
Target Compound Data30 minutes at 20–25 °C (Room Temperature)
Comparator Or Baseline2-Chlorophenylboronic acid: Typically requires 80–100 °C and basic additives
Quantified DifferenceReduction in reaction temperature by >60 °C and elimination of basic additives
ConditionsPalladium-catalyzed cross-coupling of sterically hindered substrates

Procuring the zinc reagent eliminates the energy costs of heating and prevents the thermal or base-catalyzed degradation of sensitive functional groups during late-stage functionalization.

Parallel Synthesis of Pharmaceutical Libraries

Because 2-chlorophenylzinc iodide reacts completely within 30 minutes at room temperature without generating biaryl homocoupling byproducts, it is the ideal reagent for high-throughput parallel synthesis. It allows medicinal chemists to rapidly generate libraries of ortho-chlorophenyl substituted scaffolds (such as dibenzothiazepines) with minimal purification bottlenecks [1].

Late-Stage Functionalization of Base-Sensitive Substrates

In processes where the target molecule contains easily epimerizable stereocenters, base-labile esters, or sensitive protecting groups, standard Suzuki conditions are unviable. 2-Chlorophenylzinc iodide enables neutral, base-free Negishi cross-coupling, ensuring the structural integrity of the substrate is maintained while successfully installing the sterically demanding 2-chlorophenyl group [1].

Direct sp2-sp3 Cross-Coupling for Diarylmethane Production

When synthesizing diarylmethane derivatives via the coupling of an aryl group with a benzyl halide, traditional organometallics often fail or undergo side reactions. Procuring 2-chlorophenylzinc iodide allows for smooth Rh- or Pd-catalyzed benzylation, delivering high yields of the target sp2-sp3 coupled product without requiring harsh Lewis acidic conditions [2].

Dates

Last modified: 08-15-2023

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